molecular formula C6H2Ce2O13 B7960327 Cerium(III) oxalate hydrate

Cerium(III) oxalate hydrate

Cat. No.: B7960327
M. Wt: 562.30 g/mol
InChI Key: WSVMKOQJZBJDJB-UHFFFAOYSA-H
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Description

Chemical Identity and Structural Characteristics

This compound exists as a hydrated cerium salt of oxalic acid, with molecular formulas ranging from $$ \text{Ce}2(\text{C}2\text{O}4)3 \cdot 10\text{H}2\text{O} $$ to $$ \text{Ce}6\text{H}8\text{O}{13} $$, depending on synthesis conditions. The compound’s molecular weight varies between 562.30 and 568.35 g/mol due to hydration-state differences. Structurally, it crystallizes in the monoclinic system with space group $$ C2/c $$ or $$ P2_1/c $$, featuring cerium(III) ions coordinated by bidentate oxalate ligands and water molecules in a distorted square antiprismatic geometry.

Table 1: Key Structural Parameters of this compound

Property Value Source
Crystal System Monoclinic
Space Group $$ C2/c $$ or $$ P2_1/c $$
Lattice Parameters $$ a = 10.31 \, \text{Å} $$, $$ b = 10.10 \, \text{Å} $$, $$ c = 10.24 \, \text{Å} $$, $$ \beta = 118^\circ $$
Coordination Number 9 (Ce³⁺)

X-ray diffraction (XRD) analyses reveal average crystallite sizes of 19 Å for hydrated precursors, expanding to 263–1756 Å upon thermal decomposition to cerium(IV) oxide. Fourier-transform infrared (FTIR) spectra exhibit characteristic bands at 3402 cm⁻¹ (O–H stretching), 1616 cm⁻¹ (C=O asymmetric stretching), and 1315 cm⁻¹ (C–O stretching), confirming ligand coordination.

Historical Development in Rare Earth Oxalate Research

The study of this compound emerged alongside mid-20th-century efforts to isolate and characterize lanthanide oxalates. Early work focused on precipitation methods using cerium(III) chloride and oxalic acid, optimized through pH and temperature controls to yield phase-pure materials. By the 2000s, advancements in X-ray powder diffraction enabled detailed microstructural analyses, revealing size-dependent properties in nanocrystalline cerium oxides derived from oxalate precursors. Recent innovations include hydrothermal synthesis (220°C, pH 7) to control crystallinity and doping with neodymium(III) ions to modify optical and magnetic properties.

Position Within the Lanthanide Oxalate Series

Within the lanthanide oxalate series, this compound exhibits distinct behavior due to cerium’s intermediate ionic radius ($$ 1.02 \, \text{Å} $$) and accessible +3 oxidation state. Comparative studies with neodymium(III) oxalate ($$ \text{Nd}2(\text{C}2\text{O}4)3 \cdot 10\text{H}2\text{O} $$) show analogous monoclinic structures but divergent thermal stability profiles, with cerium derivatives decomposing to $$ \text{CeO}2 $$ at lower temperatures (300–700°C). The compound’s ability to form stable hydrates contrasts with smaller lanthanides like lutetium, which favor anhydrous phases, underscoring the role of cation size in hydration thermodynamics.

Table 2: Comparative Properties of Select Lanthanide Oxalates

Compound Decomposition Temp (°C) Crystallite Size (Å)
$$ \text{Ce}2(\text{C}2\text{O}4)3 \cdot 10\text{H}_2\text{O} $$ 300–700 19–1756
$$ \text{Nd}2(\text{C}2\text{O}4)3 \cdot 10\text{H}_2\text{O} $$ 350–750 22–1600
$$ \text{La}2(\text{C}2\text{O}4)3 \cdot 9\text{H}_2\text{O} $$ 320–680 25–1400

Properties

IUPAC Name

cerium(3+);oxalate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVMKOQJZBJDJB-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Ce+3].[Ce+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Ce2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Cerium(III) oxalate hydrate
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CAS No.

15750-47-7
Record name Tris[oxalate(2-)]dicerium hydrate
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Preparation Methods

Reaction Mechanism and Procedure

The most widely adopted method for synthesizing cerium(III) oxalate hydrate involves the direct precipitation of cerium(III) chloride (CeCl₃) with oxalic acid (H₂C₂O₄) in aqueous media. The reaction proceeds as follows:

2CeCl3+3H2C2O4Ce2(C2O4)3+6HCl2\text{CeCl}3 + 3\text{H}2\text{C}2\text{O}4 \rightarrow \text{Ce}2(\text{C}2\text{O}4)3 + 6\text{HCl}

In this process, a stoichiometric ratio of 2:3 for CeCl₃ to H₂C₂O₄ is maintained to ensure complete conversion. The this compound precipitates as a white crystalline solid, which is subsequently filtered, washed with deionized water to remove residual chloride ions, and dried at 40–60°C under vacuum.

Key Parameters and Yield Optimization

The purity and morphology of the product depend on several factors:

  • pH Control : Maintaining a slightly acidic pH (2.5–3.5) prevents the hydrolysis of Ce³⁺ ions, which could lead to impurities like cerium hydroxychloride.

  • Temperature : Room-temperature reactions (20–25°C) favor the formation of fine particles, while elevated temperatures (40–50°C) enhance crystallinity.

  • Stirring Rate : Vigorous agitation (500–1,000 rpm) ensures homogeneous mixing and prevents agglomeration.

Typical yields exceed 85% under optimized conditions, with particle sizes ranging from 10–50 μm.

Homogeneous Precipitation via Thermal Decomposition of Oxamic Acid

Reaction Mechanism and Procedure

An alternative method employs oxamic acid (NH₂C(O)COOH) as a precursor for the in situ generation of oxalate ions. This approach enables controlled precipitation through the thermal decomposition of oxamic acid:

NH2C(O)COOHΔNH3+CO2+HC2O4\text{NH}2\text{C(O)COOH} \xrightarrow{\Delta} \text{NH}3 + \text{CO}2 + \text{HC}2\text{O}_4^-

The liberated hydrogen oxalate ions (HC₂O₄⁻) react with cerium nitrate (Ce(NO₃)₃) in aqueous solution:

2Ce3++3HC2O4Ce2(C2O4)3xH2O+3H+2\text{Ce}^{3+} + 3\text{HC}2\text{O}4^- \rightarrow \text{Ce}2(\text{C}2\text{O}4)3\cdot x\text{H}_2\text{O} + 3\text{H}^+

This method involves heating a mixture of 0.2 M Ce(NO₃)₃ and 0.2 M oxamic acid at 90–100°C for 2 hours, followed by centrifugation and drying.

Crystallization Control and Morphological Outcomes

The homogeneous precipitation technique produces needle-like crystals with lengths up to 80 μm, significantly larger than those obtained via direct precipitation. Key parameters influencing morphology include:

  • Temperature : Lower temperatures (90°C) slow oxalate release, promoting the growth of elongated crystals.

  • Concentration : Higher reactant concentrations (0.3–0.4 M) increase supersaturation, resulting in narrower size distributions.

Influence of Synthesis Parameters on Product Characteristics

Temperature-Dependent Phase Transformations

Thermogravimetric analysis reveals that this compound undergoes stepwise dehydration upon heating:

Ce2(C2O4)310H2O100150CCe2(C2O4)34H2O>300CCeO2\text{Ce}2(\text{C}2\text{O}4)3\cdot 10\text{H}2\text{O} \xrightarrow{100-150^\circ\text{C}} \text{Ce}2(\text{C}2\text{O}4)3\cdot 4\text{H}2\text{O} \xrightarrow{>300^\circ\text{C}} \text{CeO}_2

The retention of structural water up to 150°C confirms the stability of the hydrate phase under mild thermal conditions.

Impact of Aging Time on Crystallinity

Post-precipitation aging at 50°C for 12–24 hours enhances crystallinity by facilitating Ostwald ripening, where smaller particles dissolve and reprecipitate on larger crystals. This process reduces surface defects and improves thermal stability.

Comparative Analysis of Synthesis Methods

ParameterDirect PrecipitationHomogeneous Precipitation
Reactants CeCl₃, H₂C₂O₄Ce(NO₃)₃, NH₂C(O)COOH
Reaction Time 1–2 hours2–4 hours
Particle Size 10–50 μm20–80 μm
Crystal Morphology Irregular aggregatesNeedle-like crystals
Yield 85–92%75–88%

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous stirred-tank reactors (CSTRs) with automated pH and temperature controls to ensure batch consistency. Magnetic fields (0.5–1.0 T) are applied during precipitation to align oxalate ions, producing anisotropic particles with enhanced surface reactivity. Post-synthesis treatments include spray drying to obtain free-flowing powders suitable for catalytic applications.

Chemical Reactions Analysis

Thermal Decomposition

Heating Cerium(III) oxalate hydrate results in decomposition to cerium(IV) oxide (CeO₂), carbon oxides, and water :
Reaction:
Ce₂(C₂O₄)₃·xH₂O → 2 CeO₂ + 4 CO₂↑ + 2 CO↑ + x H₂O↑

ConditionOutcomeSource
Temperature~300–400°C (decomposition)
ByproductsCO₂, CO, H₂O
ApplicationCeramic/glass production

Acid Dissociation and Reactivity

In hot concentrated acids (e.g., HCl, H₂SO₄), the compound dissolves, releasing Ce³⁺ ions and regenerating oxalic acid :
Reaction:
Ce₂(C₂O₄)₃ + 6 H⁺ → 2 Ce³⁺ + 3 H₂C₂O₄

AcidSolubilitySource
HCl/H₂SO₄ (hot)High solubility
HNO₃Oxidizes Ce³⁺ to Ce⁴⁺

Redox Behavior and Ce³⁺/Ce⁴⁺ Interconversion

In sulfuric acid, Ce³⁺ undergoes oxidation to Ce⁴⁺ via a two-step mechanism involving ligand exchange and electron transfer :
Mechanism:

  • Ligand Exchange: [Ce⁴(H₂O)₈(HSO₄)]²⁺ → [Ce⁴(H₂O)₉]⁴⁺ + HSO₄⁻

  • Electron Transfer: Ce³⁺ → Ce⁴⁺ + e⁻ (outer-sphere, follows Marcus theory)

ParameterCe³⁺Ce⁴⁺Source
Coordination9 H₂O8 H₂O + 1 HSO₄⁻
Redox Potential~1.44 V (vs SHE in H₂SO₄)~1.70 V
Kinetic Asymmetryα = 0.3 (electron transfer coefficient)

Interaction with Oxidizing Agents

In nitric acid or strong oxidizers, Ce³⁺ oxidizes to Ce⁴⁺, producing ceric compounds :
Reaction:
Ce₂(C₂O₄)₃ + 12 HNO₃ → 2 Ce(NO₃)₄ + 6 CO₂↑ + 6 H₂O

OxidizerProductSource
HNO₃Ce(NO₃)₄
O₂ (under heat)CeO₂

Alkaline Hydrolysis

In basic conditions, hydrolysis yields cerium hydroxide and oxalate ions:
Reaction:
Ce₂(C₂O₄)₃ + 6 OH⁻ → 2 Ce(OH)₃↓ + 3 C₂O₄²⁻

ConditionOutcomeSource
pH > 10Precipitation of Ce(OH)₃

Scientific Research Applications

Scientific Research Applications

a. Nanocrystal Formation

Cerium(III) oxalate hydrate plays a crucial role in the formation of nanocrystals, particularly in studies involving liquid cell transmission electron microscopy (LC-TEM). Research has shown that the precipitation process can be controlled to yield nanocrystals with specific sizes and morphologies, which are essential for applications in catalysis and materials science .

b. Hydrothermal Conversion

The hydrothermal conversion of cerium(III) oxalate to cerium dioxide (CeO2\text{CeO}_2) has been extensively studied. This process involves heating cerium oxalate under pressure, leading to the formation of CeO2\text{CeO}_2, which is valuable in catalysis and as a semiconductor material. The mechanism of this conversion has been detailed in various studies, highlighting the structural changes that occur during the transformation .

c. Radiation Protection Studies

Research indicates that cerium compounds, including cerium(III) oxalate, exhibit properties that may enhance radiation protection. This potential application is particularly relevant in fields such as nuclear medicine and radiology, where shielding against ionizing radiation is critical .

Industrial Applications

a. Glass and Ceramics

This compound is utilized in the glass industry for its ability to improve the optical properties of glass products. It acts as a polishing agent, enhancing clarity and reducing surface defects during manufacturing processes .

b. Catalysts

In catalysis, cerium(III) oxalate serves as a precursor for various cerium-based catalysts used in chemical reactions such as oxidation processes. Its ability to convert to CeO2\text{CeO}_2 under thermal treatment makes it suitable for applications in automotive catalysts and environmental remediation .

c. Phosphors

The compound is also employed in the production of phosphors for display technologies and lighting applications. Its luminescent properties are harnessed to create materials that emit light when excited by radiation .

Case Study 1: Nanocrystal Synthesis
A study conducted using LC-TEM demonstrated controlled growth of cerium(III) oxalate nanocrystals by varying reactant concentrations, which significantly impacted their morphology and size distribution.

Case Study 2: Hydrothermal Conversion
Research on hydrothermal methods revealed that varying temperature and pressure conditions during the conversion of cerium(III) oxalate to CeO2\text{CeO}_2 could optimize the catalytic activity for environmental applications.

Mechanism of Action

The mechanism of action of cerium(III) oxalate hydrate involves its ability to undergo redox reactions. Cerium can alternate between the +3 and +4 oxidation states, making it a valuable catalyst in various chemical processes. The oxalate ligand can coordinate with metal ions, forming stable complexes that can be further processed into oxides or other compounds .

Comparison with Similar Compounds

Other Cerium(III) Salts

Property Cerium(III) Oxalate Hydrate Cerium(III) Nitrate Hexahydrate Cerium(III) Carbonate Hydrate
Formula Ce₂(C₂O₄)₃·xH₂O Ce(NO₃)₃·6H₂O Ce₂(CO₃)₃·xH₂O
Solubility Insoluble in water Water-soluble Poorly soluble
Thermal Decomposition Forms CeO₂ at 250–425°C Decomposes to CeO₂, releasing NOₓ Releases CO₂, forms CeO₂
Applications Catalyst precursor, ceramics Oxidizing agent, oscillating reactions Catalysis, dopant in materials
Hazards H302-H312 (toxic if ingested) Oxidizer (UN1477, Class 5.1) Similar to oxalate

Key Differences :

  • Nitrate : Water-soluble and oxidizing, unlike the inert oxalate. Used in redox reactions (e.g., Briggs-Rauscher oscillator) .
  • Carbonate : Releases CO₂ instead of CO/CO₂ during decomposition, making it less reactive in reducing environments .

Lanthanide and Actinide Oxalates

Compound Dehydration Steps Intermediate Phase Final Decomposition Product
Cerium(III) oxalate 1–2 steps Amorphous phase Cubic CeO₂ (~250–425°C)
Neodymium(III) oxalate 2 steps Dihydrate isolate Nd₂O₃
Plutonium(III) oxalate 4 steps Dihydrate isolate PuO₂

Insights :

  • Cerium oxalate becomes amorphous earlier during dehydration, whereas neodymium and plutonium form crystalline dihydrate intermediates .
  • CeO₂ formation occurs at lower temperatures (250°C in air) compared to PuO₂ and Nd₂O₃, highlighting cerium’s redox flexibility .

Transition Metal Oxalates

Compound Metal Oxidation State Decomposition Product Catalytic Role
Cerium(III) oxalate +3 CeO₂ Supports Fe₃O₄/CeO₂ nanocomposites
Iron(II) oxalate (humboltite) +2 Fe₃O₄/FeO Less stable in oxidative environments
Calcium oxalate +2 CaO Limited to biomedical roles

Contrasts :

  • CeO₂ from cerium oxalate enhances catalytic activity in nanocomposites, whereas iron oxalates form less stable oxides .
  • Calcium oxalate lacks redox activity, limiting its utility to non-catalytic applications .

Biological Activity

Cerium(III) oxalate hydrate (Ce2(C2O4)3·xH2O) is a compound of significant interest due to its unique properties and potential applications in various fields, including biomedicine, catalysis, and materials science. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, characterization, and biological implications based on recent research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, including precipitation techniques under controlled conditions. The morphology of the resulting crystals can be influenced by factors such as solvent composition and external magnetic fields. For instance, studies have shown that using specific solvents can lead to the formation of rod-like or plate-like structures, which may affect their biological interactions .

Table 1: Properties of this compound

PropertyValue
Chemical FormulaCe2(C2O4)3·xH2O
Molecular Weight562.30 g/mol
AppearanceYellow powder
SolubilitySoluble in acidic solutions

Antimicrobial Properties

This compound exhibits notable antimicrobial properties. Research indicates that cerium oxide nanoparticles (CeO2 NPs), derived from cerium oxalate, possess the ability to scavenge free radicals and exhibit antibacterial activity against pathogens such as Porphyromonas gingivalis and Prevotella intermedia. The mechanism underlying this activity is linked to the redox cycling between Ce3+ and Ce4+, which generates reactive oxygen species (ROS) that can damage bacterial cell membranes .

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the antimicrobial effect of cerium oxide derived from cerium(III) oxalate on periodontal pathogens.
  • Method : The macro broth dilution method was employed to determine the minimum inhibitory concentration (MIC).
  • Results : Significant inhibition was observed against P. gingivalis, indicating potential for clinical applications in periodontal disease management .

Biocompatibility and Osteogenic Differentiation

Further studies have explored the biocompatibility of cerium oxide nanoparticles with human periodontal ligament cells (hPDLCs). The MTT assay demonstrated that hPDLCs showed increased proliferation rates in the presence of CeO2 NPs. Additionally, markers such as alkaline phosphatase (ALP) levels and alizarin red staining indicated that these nanoparticles could promote osteogenic differentiation under oxidative stress conditions .

Table 2: Effects of Cerium Oxide Nanoparticles on hPDLCs

ParameterControl GroupCeO2 NPs Group
Cell Viability (%)8095
ALP Activity (U/mL)3050
Mineralization (ARS staining)LowHigh

The biological activity of this compound is largely attributed to its ability to modulate oxidative stress through ROS generation. This mechanism not only contributes to its antimicrobial effects but also enhances cell viability and promotes differentiation in stem cells under stress conditions. The reversible conversion between Ce3+ and Ce4+ ions plays a crucial role in these processes, facilitating electron transfer reactions that lead to ROS production .

Q & A

Q. What are the recommended methods for synthesizing Cerium(III) oxalate hydrate in a laboratory setting?

this compound is typically synthesized via precipitation. A common approach involves reacting a cerium(III) salt (e.g., cerium chloride or nitrate) with oxalic acid in aqueous solution. For example:

  • Dissolve cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in deionized water.
  • Add oxalic acid (H₂C₂O₄) dropwise under stirring, maintaining a molar ratio of 1:1.5 (Ce³⁺:C₂O₄²⁻).
  • Filter the precipitated product, wash with ethanol to remove impurities, and dry under vacuum at 60°C .
    Key considerations : pH control (acidic conditions prevent cerium hydrolysis) and stoichiometric excess of oxalate to ensure complete precipitation.

Q. Which characterization techniques are essential for verifying the purity and structure of this compound?

  • Thermogravimetric Analysis (TGA) : Determines hydration state (mass loss between 100–300°C) and decomposition profile (e.g., oxalate breakdown above 400°C) .
  • X-ray Diffraction (XRD) : Confirms crystalline structure and phase purity by matching peaks to reference data (e.g., JCPDS) .
  • Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) : Quantifies trace metal impurities (e.g., La, Pr) to validate ≥99.9% purity .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves (>0.11 mm thickness) and sealed goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Storage : Keep in airtight containers with desiccants to minimize hydration/dehydration variability. Store away from oxidizers and heat sources .
  • Waste Disposal : Treat as hazardous waste; consult institutional guidelines for metal-containing compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported hydration states (xH₂O) of this compound?

Discrepancies arise from varying synthesis conditions (humidity, drying protocols). To address:

  • Perform TGA-DSC coupled analysis to quantify water loss steps and correlate with thermal events .
  • Use Karl Fischer titration for precise moisture content measurement in freshly synthesized batches .
  • Compare XRD patterns with simulated structures of known hydrates (e.g., nonahydrate vs. decahydrate) .

Q. What experimental strategies optimize this compound as a precursor for CeO₂ nanoparticles?

  • Thermal Decomposition : Heat this compound in a muffle furnace (500–600°C, 2–4 hrs) under air. Monitor phase transitions via in-situ XRD to avoid intermediate phases like CeOCl .
  • Sol-Gel Modification : Dissolve the oxalate in a glycol-based solvent (e.g., ethylene glycol) before decomposition to control nanoparticle size (10–50 nm) .
    Validation : Use BET surface area analysis and TEM to assess nanoparticle morphology and crystallinity.

Q. How do trace impurities (e.g., chloride, nitrate) affect catalytic performance in oxidation reactions?

  • Controlled Contamination Studies : Synthesize batches with deliberate impurity inclusion (e.g., 100 ppm Cl⁻ from incomplete washing) and test catalytic activity in CO oxidation.
  • XPS Analysis : Identify surface-adsorbed impurities that block active sites .
    Mitigation : Implement multi-step washing with ethanol/water and calcination at higher temperatures (>600°C) to volatilize residual anions .

Q. What methodologies address conflicting solubility data in aqueous and organic solvents?

  • Solubility Profiling : Conduct gravimetric analysis by saturating solvents (e.g., H₂O, DMSO, ethanol) at 25°C under inert atmosphere to prevent oxidation.
  • Ionic Strength Adjustment : Use nitrate or perchlorate salts to maintain constant ionic strength and minimize activity coefficient variations .
    Note : Hydration state significantly impacts solubility; anhydrous forms dissolve more readily in polar aprotic solvents .

Methodological Challenges and Data Contradictions

Q. Why do different studies report varying thermal decomposition pathways for this compound?

Divergent pathways (e.g., CeO₂ vs. CeOCl formation) stem from:

  • Atmosphere : Oxidative (air) vs. inert (N₂) conditions during decomposition .
  • Heating Rate : Slow ramping (<5°C/min) promotes complete oxalate combustion to CeO₂, while rapid heating favors intermediate oxychlorides .
    Resolution : Standardize decomposition protocols and validate products via Raman spectroscopy (CeO₂ characteristic peak at ~465 cm⁻¹) .

Q. How can researchers reconcile conflicting cytotoxicity results in biomedical studies?

  • Purity vs. Particle Size : Smaller nanoparticles (<20 nm) exhibit higher reactivity and potential toxicity. Use dynamic light scattering (DLS) to correlate size with cell viability assays (e.g., MTT) .
  • Surface Functionalization : Compare bare CeO₂ nanoparticles with those coated with biocompatible polymers (e.g., PEG) to isolate toxicity mechanisms .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerium(III) oxalate hydrate
Reactant of Route 2
Cerium(III) oxalate hydrate

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